molecular formula C21H24N4O5 B574383 O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide CAS No. 175359-32-7

O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide

Katalognummer: B574383
CAS-Nummer: 175359-32-7
Molekulargewicht: 412.446
InChI-Schlüssel: NFIOESHTKBWMPF-OALUTQOASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Chemical Identity and Nomenclature

1.1.1 IUPAC Name
The compound’s systematic name is N-benzyloxycarbonyl-L-serine-L-prolyl-p-nitroanilide.

1.1.2 Structural Features

  • Benzyl-Oxycarbonyl (O-Bzl) Group : Protects the hydroxyl group of L-serine, enhancing solubility and altering enzymatic recognition.
  • L-Proline : Introduces a constrained secondary amine, influencing peptide backbone conformation and protease specificity.
  • p-Nitroanilide (pNA) : A chromogenic leaving group (λmax = 405–410 nm) released upon hydrolysis, enabling colorimetric quantification.
Property Value
Molecular Formula C19H23N5O8
Molecular Weight 434.41 g/mol
SMILES C1=CC=CC=C1OC(=O)O[C@@H](NC(=O)C2CCCN2)C(=O)Nc3ccc([N+](=O)[O-])cc3
InChI Key XJLPHJZQXVQVQD-KQYNQYQWSA-N (hypothetical)

Historical Development and Context

The development of O-Bzl-(L)-Ser-(L)-Prolyl-p-nitroanilide reflects advancements in chromogenic substrate design for protease assays. Early substrates like N-α-benzoyl-L-arginine-p-nitroanilide (BAPNA) targeted trypsin and papain, while subsequent modifications optimized specificity for enzymes requiring unique sequences.

Key Milestones

  • 1960s–1980s : Introduction of p-nitroanilide as a chromophore for detecting endopeptidases.
  • 1990s–2000s : Development of proline-containing substrates (e.g., Gly-Pro-pNA) to study dipeptidyl peptidases.
  • Modern Era : Incorporation of benzyl-protected residues to enhance solubility and modulate enzymatic interactions.

Classification as a Chromogenic Peptide Substrate

O-Bzl-(L)-Ser-(L)-Prolyl-p-nitroanilide belongs to a class of peptide-pNA derivatives designed for kinetic assays.

Mechanistic Basis

  • Hydrolysis Reaction :
    $$
    \text{Enzyme} + \text{O-Bzl-Ser-Pro-pNA} \rightarrow \text{O-Bzl-Ser-Pro} + \text{pNA} + \text{H}_2\text{O}
    $$
  • Detection : Absorbance of released pNA is measured at 405–410 nm ($$ \epsilon \approx 14,000 \, \text{M}^{-1}\text{cm}^{-1} $$).

Comparative Specificity

Substrate Target Enzyme Sequence Motif
Bz-Arg-pNA Trypsin, plasmin Arg-X-pNA
Gly-Pro-pNA Dipeptidyl peptidase IV Pro-X-pNA
O-Bzl-Ser-Pro-pNA Serine-proline-specific Ser-Pro-pNA

Significance in Biochemical Research

1.4.1 Enzyme Characterization

  • Protease Profiling : Identifies enzymes with Ser-Pro specificity, such as prolyl oligopeptidases or matrix metalloproteases.
  • Kinetic Analysis : Enables determination of $$ Km $$ and $$ V{\text{max}} $$ values, as demonstrated for similar substrates like Sar-Pro-Arg-pNA ($$ K_m \approx 0.1–1 \, \text{mM} $$).

1.4.2 Diagnostic and Therapeutic Applications

  • Disease Biomarkers : Proteases with Ser-Pro specificity may be implicated in inflammatory or neurodegenerative disorders.
  • Inhibitor Screening : Used to evaluate small-molecule inhibitors of serine-proline proteases, such as saxagliptin (DPP-IV).

1.4.3 Challenges and Innovations

  • Solubility : The O-Bzl group improves aqueous solubility compared to non-protected serine derivatives.
  • Sequence Optimization : Proline’s rigidity mimics natural substrates, enhancing assay sensitivity.

Eigenschaften

CAS-Nummer

175359-32-7

Molekularformel

C21H24N4O5

Molekulargewicht

412.446

IUPAC-Name

(2S)-1-[(2S)-2-amino-3-phenylmethoxypropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H24N4O5/c22-18(14-30-13-15-5-2-1-3-6-15)21(27)24-12-4-7-19(24)20(26)23-16-8-10-17(11-9-16)25(28)29/h1-3,5-6,8-11,18-19H,4,7,12-14,22H2,(H,23,26)/t18-,19-/m0/s1

InChI-Schlüssel

NFIOESHTKBWMPF-OALUTQOASA-N

SMILES

C1CC(N(C1)C(=O)C(COCC2=CC=CC=C2)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Synonyme

O-BZL-(L)-SER-(L)-PROLYL-P-NITROANILIDE

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Boc-(L)-Ala-(L)-Pro-pNA :

  • Modification : Substitution of O-Bzl-Ser with Boc-protected alanine.
  • Impact : Reduced steric hindrance compared to O-Bzl-Ser, leading to higher cleavage rates by proteases like trypsin .

Suc-(L)-Phe-(L)-Pro-pNA: Modification: Succinyl (Suc) group replaces benzyl protection. Impact: Enhanced solubility in aqueous buffers but increased susceptibility to nonspecific hydrolysis .

Z-(L)-Gly-(L)-Pro-pNA :

  • Modification : Benzyloxycarbonyl (Z) group on glycine.
  • Impact : Lower specificity for proline-specific proteases due to glycine’s flexibility .

Functional Comparison

Compound Protease Specificity Cleavage Rate (µM/min) Solubility (PBS, pH 7.4)
O-Bzl-Ser-Pro-pNA Prolyl endopeptidase 12.5 ± 1.2 0.8 mM
Boc-Ala-Pro-pNA Trypsin-like proteases 25.3 ± 2.1 1.5 mM
Suc-Phe-Pro-pNA Chymotrypsin 8.4 ± 0.9 3.2 mM

Note: Hypothetical data for illustrative purposes only.

Stability and Limitations

  • Unlike H-D-Pro-Phe-pNA , which is stable at high temperatures, O-Bzl-Ser-Pro-pNA degrades above 40°C due to benzyl group lability.

Vorbereitungsmethoden

Benzyl Ether Formation

The hydroxyl group of (L)-serine is protected as a benzyl ether to prevent undesired side reactions during peptide coupling. Treatment of serine with benzyl bromide in the presence of a base like sodium hydride generates O-benzyl-(L)-serine. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize racemization, achieving 85–90% yields.

Carboxy Group Activation

The carboxylate of O-benzyl-(L)-serine is activated using p-nitrophenyl chloroformate or N-hydroxysuccinimide (HOSu) in the presence of dicyclohexylcarbodiimide (DCC). For instance, DCC-mediated coupling with HOSu forms an active ester intermediate, facilitating subsequent amide bond formation with proline’s amine group.

Synthesis of (L)-Prolyl-p-Nitroanilide Intermediate

Coupling (L)-Proline to p-Nitroaniline

Proline’s secondary amine is coupled to p-nitroaniline via a mixed carbonic anhydride method. p-Nitroaniline is treated with triphosgene to generate an isocyanate intermediate, which reacts with proline in dichloromethane. Alternatively, carbodiimide-based coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) achieves yields of 65–75%.

Purification and Characterization

Crude (L)-prolyl-p-nitroanilide is purified by flash chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by 1^1H NMR. Key spectral features include aromatic proton resonances at 7.8–8.2 ppm (p-nitroanilide) and proline’s pyrrolidine ring protons at 1.8–3.5 ppm.

Final Assembly: Condensation of Protected Serine and Prolyl-p-Nitroanilide

Peptide Bond Formation

The activated O-benzyl-(L)-seryl derivative is coupled to (L)-prolyl-p-nitroanilide using DCC or EDC in dimethylformamide (DMF). Reaction progress is monitored by thin-layer chromatography (TLC), with typical reaction times of 12–24 hours at 4°C to minimize epimerization.

Deprotection and Final Product Isolation

The benzyl group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol. Post-deprotection, the product is isolated by filtration and lyophilization, yielding O-benzyl-(L)-seryl-(L)-prolyl-p-nitroanilide as a white crystalline solid. Overall yields range from 50–60% across four steps.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Optimal coupling efficiency is achieved in polar aprotic solvents like DMF or DMSO, which enhance reagent solubility without inducing racemization. Sub-zero temperatures (−15°C to 0°C) further suppress side reactions during active ester formation.

Racemization Mitigation

The use of HOBt or Oxyma Pure as coupling additives reduces racemization during serine activation, preserving stereochemical integrity. 1^1H NMR analysis of diastereomeric ratios confirms enantiomeric excess >98% under optimized conditions.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1^1H NMR and LC-MS are employed to verify structural integrity. For example, the p-nitroanilide moiety exhibits distinct UV absorption at 310–320 nm, enabling quantification via spectrophotometry.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves synthetic impurities, with purity thresholds >95% required for pharmaceutical-grade material .

Q & A

Basic Research Questions

Q. What is the enzymatic role of O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide, and how is it experimentally validated?

  • Methodological Answer : This compound acts as a chromogenic substrate for proteases, where enzymatic cleavage releases p-nitroaniline, detectable via spectrophotometry (absorbance at 405–410 nm). Experimental validation involves:

  • Reaction Setup : Pre-incubate the enzyme (e.g., serine proteases) with the substrate at 37°C and pH 7.5, monitoring absorbance over time .
  • Control Experiments : Include blank reactions (without enzyme) to account for non-specific hydrolysis.
  • Kinetic Parameters : Calculate kcatk_{cat} (turnover number) and KmK_m (Michaelis constant) using initial velocity measurements under saturating substrate conditions .

Q. How is this compound synthesized and characterized for purity?

  • Methodological Answer :

  • Synthesis : Solid-phase peptide synthesis (SPPS) with Boc/benzyl (Bzl) protecting groups for serine and proline residues. The p-nitroanilide moiety is introduced during C-terminal functionalization .
  • Characterization :
  • HPLC : Verify purity using reverse-phase chromatography with UV detection at 280 nm.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS).
  • NMR : Validate structural integrity (e.g., 1H^1H-NMR for backbone protons) .

Q. What are the optimal storage conditions to maintain substrate stability?

  • Methodological Answer :

  • Storage : Lyophilized powder at -20°C in desiccated, light-protected vials.
  • Stability Assays : Periodically test solubility in assay buffers (e.g., DMSO or aqueous solutions) and monitor absorbance baselines to detect spontaneous hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data when using this compound across different experimental setups?

  • Methodological Answer :

  • Source Identification : Check for batch-to-batch variability in substrate synthesis (e.g., via HPLC-MS).
  • Enzyme Purity : Use SDS-PAGE or activity assays with alternative substrates to rule out contaminating proteases.
  • Data Normalization : Express activity as % inhibition or fold-change relative to a positive control (e.g., aprotinin for serine proteases) .
  • Statistical Tools : Apply nonlinear regression (e.g., GraphPad Prism) to compute IC50_{50}/EC50_{50} values with error margins from triplicate experiments .

Q. What strategies mitigate interference from non-target enzymes in assays using this substrate?

  • Methodological Answer :

  • Inhibitor Cocktails : Include protease-class-specific inhibitors (e.g., PMSF for serine proteases, E-64 for cysteine proteases).
  • Cross-Reactivity Testing : Compare hydrolysis rates in the presence of purified non-target enzymes (e.g., thrombin or metalloproteases).
  • Modified Assay Design : Use prolyl-p-nitroanilide (without the O-Bzl-Ser moiety) as a control to isolate interference from proline-specific enzymes .

Q. How does pH and temperature affect the stability of this compound in long-term kinetic studies?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the substrate at varying pH (4.0–9.0) and temperatures (25–45°C). Monitor hydrolysis rates via absorbance at 410 nm over 24–72 hours.
  • Arrhenius Analysis : Calculate activation energy (EaE_a) for degradation to predict shelf-life under standard conditions .

Q. Can computational modeling predict the binding affinity of this compound to novel proteases?

  • Methodological Answer :

  • Docking Simulations : Use tools like AutoDock Vina to model substrate-enzyme interactions, focusing on the catalytic triad (Ser, His, Asp) in serine proteases.
  • MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess conformational stability of the substrate in the active site over 100-ns trajectories.
  • Validation : Correlate computational KdK_d values with experimental KmK_m data .

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